molecular formula C8H13ClN2O2 B2357121 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 2402830-31-1

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B2357121
CAS No.: 2402830-31-1
M. Wt: 204.65
InChI Key: VKZSLIDHWVKJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with cyanogen bromide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: None required

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with controlled temperature and pressure

    Purification: Crystallization and filtration to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Can be reduced to form amines

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Substitution: Sodium hydroxide (NaOH) in aqueous solution

Major Products

    Oxidation: 4-Cyano-1-methylpiperidine-4-carboxylic acid

    Reduction: 4-Amino-1-methylpiperidine

    Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-1-methylpiperidine-4-carboxylic acid
  • 1-Methylpiperidine-4-carboxylic acid
  • 4-Cyano-1-methylpiperidine

Uniqueness

4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to its combination of a cyano group and a carboxylic acid group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-cyano-1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;/h2-5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZSLIDHWVKJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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